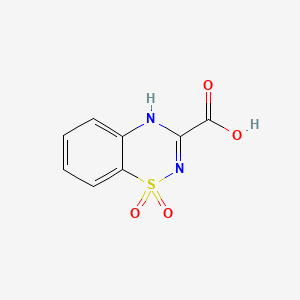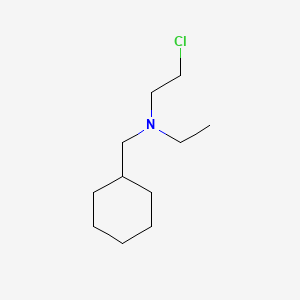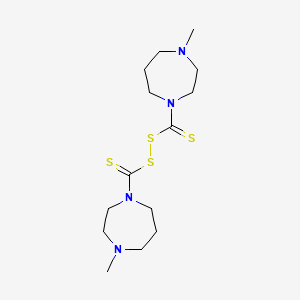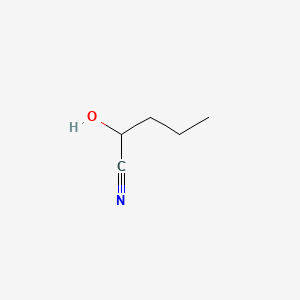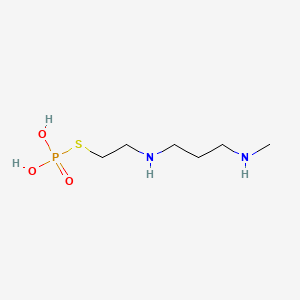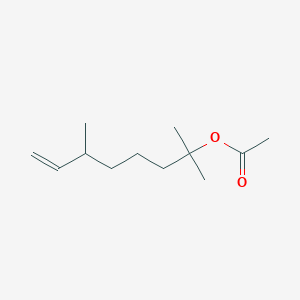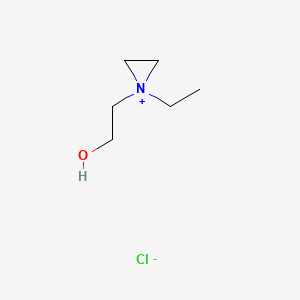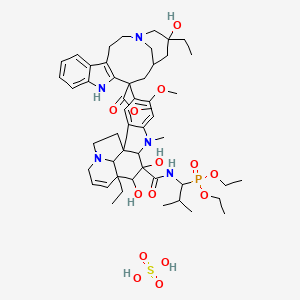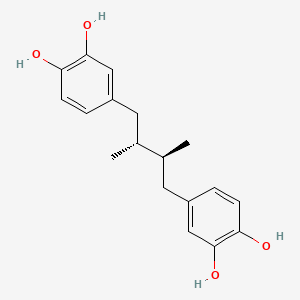
Masoprocol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Masoprocol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung. In der Chemie wird es als Lipoxygenase-Inhibitor verwendet, um den Metabolismus von Arachidonsäure und die Bildung von Eicosanoiden zu untersuchen. In der Biologie wird this compound verwendet, um seine antioxidativen Eigenschaften und seine Auswirkungen auf zelluläre Prozesse wie Apoptose und Proliferation zu untersuchen. In der Medizin wurde this compound auf seine potenzielle Verwendung bei der Behandlung verschiedener Erkrankungen untersucht, darunter Krebs, Diabetes und entzündliche Erkrankungen. Es wurde auch auf sein Potenzial als hypoglykämisches Mittel und als Geroprotektor untersucht, das eine gesunde Alterung unterstützt und die Lebensdauer verlängert .
Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Studien haben gezeigt, dass es ein potenter 5-Lipoxygenase-Inhibitor ist und eine antiproliferative Aktivität gegen Keratinozyten in Gewebekulturen aufweist. This compound hemmt auch Prostaglandine, die an Entzündungen und Schmerzen beteiligt sind. Zusätzlich greift es in den Arachidonsäurestoffwechsel ein, indem es Enzyme wie Formyltetrahydrofolat-Synthetase, Carboxylesterase und Cyclooxygenase hemmt .
Wirkmechanismus
Target of Action
Masoprocol, also known as meso-NDGA, primarily targets Arachidonate 5-lipoxygenase , an enzyme that plays a crucial role in the metabolism of arachidonic acid . It also interacts with other targets such as Sex hormone-binding globulin and Transient receptor potential cation channel subfamily M member 7 .
Mode of Action
This compound acts as a potent inhibitor of Arachidonate 5-lipoxygenase, interfering with the metabolism of arachidonic acid . This inhibition disrupts the production of leukotrienes, bioactive lipids that mediate cellular responses to inflammation. This compound also inhibits other enzymes such as formyltetrahydrofolate synthetase and carboxylesterase to a lesser extent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid metabolism pathway. By inhibiting Arachidonate 5-lipoxygenase, this compound disrupts the conversion of arachidonic acid into leukotrienes . This disruption can lead to a decrease in inflammatory responses, as leukotrienes are known to play a role in mediating inflammation.
Pharmacokinetics
It is known that this compound has optimal pharmacokinetic properties, which suggests that it may have good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
This compound has been shown to have antiproliferative activity against keratinocytes in tissue culture . This means that it can prevent the rapid growth and multiplication of these cells, which is particularly useful in the treatment of conditions like actinic keratoses, a precancerous skin condition . Laboratory experiments have shown that this compound prevents cells similar to the ones found in actinic keratoses from multiplying .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, physiological factors such as age and body weight can affect the absorption and biotransformation of the drug . Additionally, the presence of other drugs can lead to drug-drug interactions, potentially altering the effectiveness of this compound . .
Biochemische Analyse
Biochemical Properties
Masoprocol plays a significant role in biochemical reactions by inhibiting several key enzymes. It is a potent inhibitor of lipoxygenase, which is involved in the metabolism of arachidonic acid. Additionally, this compound inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent . These interactions highlight its multifaceted role in biochemical pathways, particularly in reducing inflammation and oxidative stress.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to prevent the proliferation of keratinocytes, which are similar to the cells found in actinic keratoses . This antiproliferative activity is crucial in its potential use as an antineoplastic agent. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting lipoxygenase and reducing the production of pro-inflammatory mediators .
Molecular Mechanism
The molecular mechanism of this compound involves its potent inhibition of 5-lipoxygenase, which leads to a decrease in the production of leukotrienes, potent inflammatory mediators . This compound also inhibits prostaglandin synthesis by targeting cyclooxygenase, although this effect is less pronounced. Additionally, it interferes with the activity of formyltetrahydrofolate synthetase and carboxylesterase, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can prevent the multiplication of cells similar to those found in actinic keratoses
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving rats with fructose-induced hypertension, this compound treatment resulted in significantly lower blood pressure, plasma insulin, free fatty acid, and triglyceride concentrations . These findings indicate that this compound can have beneficial effects at certain dosages, but high doses may lead to adverse effects, which need to be carefully monitored.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of lipoxygenase, which affects arachidonic acid metabolism . It also interacts with enzymes such as formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, influencing metabolic flux and metabolite levels . These interactions underscore its role in modulating inflammatory and oxidative processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins. Less than 1%-2% of this compound is absorbed through the skin over a 4-day period following application . This limited absorption highlights the need for effective delivery mechanisms to ensure its therapeutic efficacy.
Vorbereitungsmethoden
Masoprocol kann über verschiedene Syntheserouten hergestellt werden. Ein häufiges Verfahren beinhaltet die Extraktion von Nordihydroguaiaretsäure aus der Kreosotbusch. Die Verbindung wird dann gereinigt und in ihre Meso-Form umgewandelt, die die aktive Form von this compound ist . Industrielle Produktionsmethoden beinhalten in der Regel großtechnische Extraktions- und Reinigungsprozesse, um hochreines this compound für pharmazeutische Zwecke zu erhalten .
Analyse Chemischer Reaktionen
Masoprocol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von this compound zur Bildung von Chinonen führen, während die Reduktion Dihydroxyderivate ergeben kann .
Vergleich Mit ähnlichen Verbindungen
Masoprocol ist einzigartig in seiner potenten Lipoxygenase-Inhibitoraktivität und seinen antioxidativen Eigenschaften. Zu ähnlichen Verbindungen gehören Morin, Esculetin und 3,3',4,5'-Tetrahydroxystilben, die ebenfalls antioxidative und enzymhemmende Aktivitäten aufweisen. this compound zeichnet sich durch seine spezifische Hemmung der 5-Lipoxygenase und seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten aus .
Eigenschaften
IUPAC Name |
4-[(2S,3R)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/t11-,12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKYJDFEPMADG-TXEJJXNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)O)[C@@H](C)CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045178 | |
| Record name | Masoprocol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Masoprocol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.36e-02 g/L | |
| Record name | Masoprocol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although the exact mechanism of action is not known, studies have shown that masoprocol is a potent 5-lipoxygenase inhibitor and has antiproliferative activity against keratinocytes in tissue culture, but the relationship between this activity and its effectiveness in actinic keratoses is unknown. Masoprocol also inhibits prostaglandins but the significance of this action is not yet known. | |
| Record name | Masoprocol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00179 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
27686-84-6 | |
| Record name | Masoprocol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27686-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Masoprocol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027686846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Masoprocol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00179 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2-Benzenediol, 4,4'-[(2R,3S)-2,3-dimethyl-1,4-butanediyl]bis-, rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Masoprocol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-4,4'-(2,3-dimethylbutane-1,4-diyl)bispyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MASOPROCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BO8G1BYQU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Masoprocol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185.5 °C | |
| Record name | Masoprocol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00179 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Masoprocol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


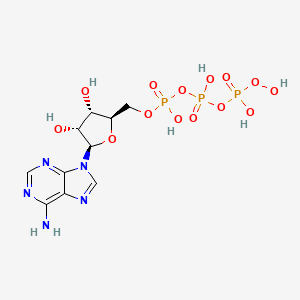
![(2S,3S,5R)-3-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxamide](/img/structure/B1216196.png)
![(3R)-4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxybutanoic acid](/img/structure/B1216197.png)
![2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B1216198.png)
